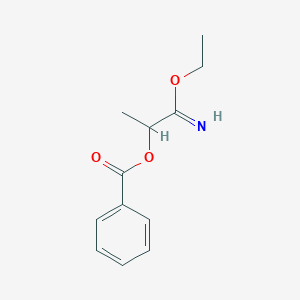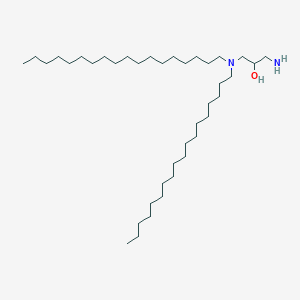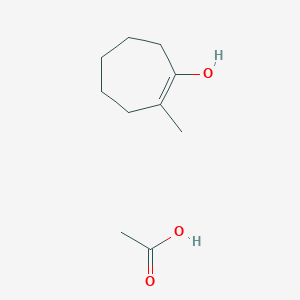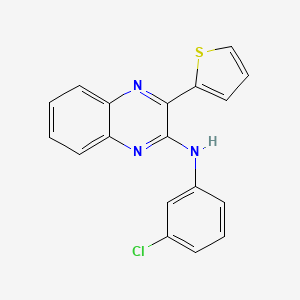![molecular formula C25H33IN4O3 B14211618 D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-72-6](/img/structure/B14211618.png)
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of D-leucine, L-alanine, and L-phenylalanine residues, with an iodophenylmethyl group attached to the nitrogen atom of the phenylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The iodophenylmethyl group is introduced through a specific iodination reaction.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield smaller peptide fragments.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Iodine and oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols (e.g., mercaptoethanol) or amines (e.g., ethylenediamine).
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Smaller peptide fragments.
Substitution: Thiophenyl or aminophenyl derivatives.
Scientific Research Applications
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its peptide structure and bioactivity.
Biochemistry: Used as a model compound to study peptide interactions and binding affinities.
Pharmacology: Investigated for its potential effects on various biological pathways and receptors.
Industrial Applications: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may enhance binding affinity through halogen bonding, while the peptide backbone allows for specific interactions with protein targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide: Similar structure with the iodine atom at the 3-position of the phenyl ring.
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide: Similar structure with the iodine atom at the 4-position of the phenyl ring.
Uniqueness
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the specific positioning of the iodine atom at the 2-position of the phenyl ring, which may result in distinct binding properties and biological activities compared to its analogs.
Properties
CAS No. |
824406-72-6 |
|---|---|
Molecular Formula |
C25H33IN4O3 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(2S)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22-/m0/s1 |
InChI Key |
WAXLFWSBTWUJNY-WTOYTKOKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)


![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)


![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
